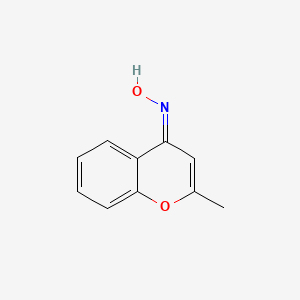

(NZ)-N-(2-methylchromen-4-ylidene)hydroxylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H9NO2 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

(NZ)-N-(2-methylchromen-4-ylidene)hydroxylamine |

InChI |

InChI=1S/C10H9NO2/c1-7-6-9(11-12)8-4-2-3-5-10(8)13-7/h2-6,12H,1H3/b11-9- |

InChI Key |

SGCBMSNFKCNZLE-LUAWRHEFSA-N |

Isomeric SMILES |

CC1=C/C(=N/O)/C2=CC=CC=C2O1 |

Canonical SMILES |

CC1=CC(=NO)C2=CC=CC=C2O1 |

Origin of Product |

United States |

Biological Activity

(NZ)-N-(2-methylchromen-4-ylidene)hydroxylamine is a compound of interest due to its potential biological activities, particularly in antimicrobial applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Overview of Hydroxylamine Derivatives

Hydroxylamine derivatives have gained attention for their diverse biological activities, including antibacterial properties. The structural characteristics of these compounds often influence their efficacy against various pathogens. The compound this compound is part of a broader class of N-hydroxylamines that have shown promise in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

The antimicrobial activity of this compound is primarily attributed to its ability to inhibit bacterial ribonucleotide reductase (RNR), an enzyme critical for DNA synthesis in bacteria. By targeting this enzyme, hydroxylamine derivatives can effectively reduce bacterial growth without significantly affecting eukaryotic cells, thus minimizing toxicity.

Case Studies and Research Findings

Recent studies have evaluated the efficacy of various N-hydroxylamines, including this compound, against clinically relevant bacterial strains. The following table summarizes the minimum inhibitory concentrations (MICs) and selectivity indices (SIs) for several compounds tested against different bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | SI Value |

|---|---|---|---|

| This compound | Staphylococcus aureus | 8 | 11.4 |

| Escherichia coli | 6 | 10.5 | |

| Bacillus anthracis | 5 | 21.3 | |

| Pseudomonas aeruginosa | 10 | 10.6 |

Note: SI = Selectivity Index, calculated as CC50/MIC where CC50 is the concentration at which 50% cytotoxicity occurs.

Radical Scavenging Activity

In addition to its antibacterial properties, this compound exhibits significant radical scavenging activity. This property is crucial as it contributes to its mechanism of action by reducing oxidative stress within bacterial cells.

Experimental Results

A study measuring the radical scavenging activity using the DPPH· assay found that this compound had an IC50 value comparable to that of established radical scavengers such as ascorbic acid and other hydroxylamines.

| Compound | IC50 (µM) |

|---|---|

| Ascorbic Acid | 10.2 |

| This compound | 9.3 |

| Hydroxylamine | 8.6 |

| N-Methylhydroxylamine | 20.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.